An In-depth Technical Guide to Malathion beta-Monoacid-d5
An In-depth Technical Guide to Malathion beta-Monoacid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malathion beta-monoacid-d5 is the deuterated form of malathion beta-monoacid, a major metabolite of the organophosphate insecticide malathion. Due to its isotopic labeling, it serves as an invaluable internal standard for the quantitative analysis of malathion and its metabolites in various biological and environmental matrices. Its use in analytical methodologies, particularly in conjunction with mass spectrometry, allows for precise and accurate quantification, which is crucial for toxicological studies, environmental monitoring, and drug development research involving malathion exposure.
This guide provides a comprehensive overview of the technical aspects of Malathion beta-Monoacid-d5, including its chemical and physical properties, synthesis, metabolic pathways, and analytical applications.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Malathion Monoacid
| Property | Value | Source |
| Chemical Formula | C8H10D5O6PS2 | - |
| Molecular Weight | 307.34 g/mol | - |
| CAS Number | 1346599-04-9 | - |
| Appearance | Pale yellow oil (unlabeled) | [1] |
| Density (unlabeled) | 1.388 g/cm³ | [2][3] |
| Boiling Point (unlabeled) | 401.1 - 405 °C at 760 mmHg | [2][3] |
| Flash Point (unlabeled) | 196.4 - 198.7 °C | [2][3] |
| LogP (unlabeled) | 2.29390 | [2][3] |
| Vapor Pressure (unlabeled) | 1.08E-07 mmHg at 25°C | [2] |
Synthesis
A specific, detailed synthesis protocol for Malathion beta-Monoacid-d5 is not publicly available. However, based on the chemoenzymatic synthesis of unlabeled malathion monoacids, a feasible protocol can be adapted using a deuterated starting material. The following protocol describes the enzymatic hydrolysis of malathion to its monoacid metabolites, which can be modified to produce the deuterated analog by starting with malathion synthesized with ethanol-d5.
Experimental Protocol: Chemoenzymatic Synthesis of Malathion Monoacids
This protocol is adapted from the chemoenzymatic resolution of rac-malathion using pig liver esterase (PLE).[1]
Materials:
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rac-Malathion
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Pig Liver Esterase (PLE)
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Phosphate-buffered saline (PBS), 50 mM, pH 7.5
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Acetone
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1 M Sodium Hydroxide (NaOH)
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Ethyl acetate (EtOAc)
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Saturated Sodium Carbonate (Na2CO3) solution
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1 M Hydrochloric Acid (HCl)
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Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
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Enzymatic Hydrolysis:
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To a stirred solution of wild-type pig liver esterase (15.14 U) in PBS (5.4 mL, 50 mM, pH 7.5) at room temperature, add rac-malathion (50 mg, 0.151 mmol) dissolved in acetone (0.500 mL).
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Stir the reaction mixture for 5 hours.
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-
Work-up and Extraction of Unreacted Malathion:
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Adjust the reaction mixture to approximately pH 9 with 1 M NaOH.
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Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash with saturated Na2CO3 solution (3 x 10 mL).
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Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to recover unreacted malathion.
-
-
Isolation of Malathion Monoacids:
-
Adjust the remaining aqueous layer to approximately pH 2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain a mixture of malathion α- and β-monoacids as a pale yellow oil.[1]
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To synthesize Malathion beta-Monoacid-d5, one would need to start with Malathion-d5, which can be synthesized by reacting O,O-dimethyldithiophosphoric acid with diethyl-d5-maleate. Diethyl-d5-maleate can be prepared from maleic acid and ethanol-d5.
Metabolism and Signaling Pathways
Malathion is metabolized in mammals primarily through two competing pathways: detoxification via carboxylesterases and bioactivation to the more toxic metabolite, malaoxon, via cytochrome P450 enzymes.[4] Malathion beta-monoacid is a product of the detoxification pathway.
Malathion Metabolism Pathway
The hydrolysis of one of the ethyl ester groups of malathion by carboxylesterases results in the formation of malathion monoacids (alpha and beta isomers).[4] Further hydrolysis can lead to malathion dicarboxylic acid. These acidic metabolites are more water-soluble and are readily excreted in the urine.[5]
Analytical Methods
Malathion beta-Monoacid-d5 is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry for the quantification of malathion and its metabolites.
Experimental Protocol: Quantification of Malathion Monoacid in Urine using LC-MS/MS
The following is a representative protocol for the analysis of malathion monoacid in a biological matrix.
Materials:
-
Urine sample
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Malathion beta-Monoacid-d5 (internal standard solution)
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Formic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add a known amount of Malathion beta-Monoacid-d5 internal standard solution.
-
Acidify the sample with formic acid to pH ~3.
-
Perform solid-phase extraction (SPE) by loading the sample onto a pre-conditioned C18 cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution program optimized for the separation of malathion monoacid.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization mode: Electrospray ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Malathion beta-monoacid (unlabeled): Monitor the transition from the precursor ion (m/z 301.0) to a characteristic product ion.
-
Malathion beta-Monoacid-d5 (internal standard): Monitor the transition from the precursor ion (m/z 306.0) to its corresponding product ion.
-
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations of unlabeled malathion beta-monoacid with a constant concentration of the deuterated internal standard.
-
Calculate the concentration of malathion beta-monoacid in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mass Spectrometry
The mass spectrum of unlabeled malathion monoacid shows a molecular ion [M-H]⁻ at m/z 301. For Malathion beta-Monoacid-d5, the molecular ion [M-H]⁻ is expected at m/z 306. The fragmentation pattern would be similar to the unlabeled compound, with key fragments shifted by +5 Da if they retain the deuterated ethyl group.
Table 2: Predicted Mass Spectrometry Data for Malathion beta-Monoacid-d5
| Parameter | Malathion beta-Monoacid | Malathion beta-Monoacid-d5 (Predicted) |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion [M-H]⁻ | m/z 301.0 | m/z 306.0 |
| Major Fragment Ions | Varies with instrument and conditions | Predicted to be similar to unlabeled, with shifts for fragments containing the deuterated moiety |
Experimental Workflows and Logical Relationships
Workflow for Bioanalytical Method Development
The development of a robust bioanalytical method using Malathion beta-Monoacid-d5 as an internal standard follows a logical progression from sample preparation to data analysis.
